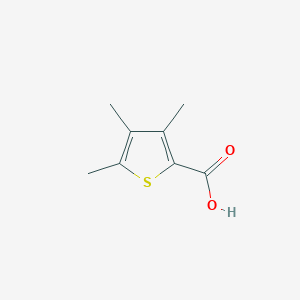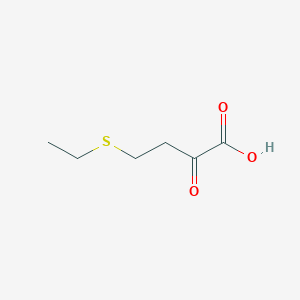
4-(Ethylsulfanyl)-2-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylsulfanyl)-2-oxobutanoic acid is an organic compound characterized by the presence of an ethylsulfanyl group attached to a 2-oxobutanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfanyl)-2-oxobutanoic acid typically involves the introduction of an ethylsulfanyl group to a 2-oxobutanoic acid precursor. One common method includes the reaction of 2-oxobutanoic acid with ethylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
化学反応の分析
Types of Reactions: 4-(Ethylsulfanyl)-2-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-oxobutanoic acid can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Ethylsulfanyl)-2-oxobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 4-(Ethylsulfanyl)-2-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can modulate the activity of these targets by altering their conformation or binding affinity. The compound may also participate in redox reactions, influencing cellular oxidative states and metabolic processes.
類似化合物との比較
4-(Methylsulfanyl)-2-oxobutanoic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-Oxobutanoic acid: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.
4-(Ethylsulfanyl)-2-oxopentanoic acid: Contains an additional carbon in the backbone, altering its chemical properties.
Uniqueness: 4-(Ethylsulfanyl)-2-oxobutanoic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
36506-17-9 |
|---|---|
分子式 |
C6H10O3S |
分子量 |
162.21 g/mol |
IUPAC名 |
4-ethylsulfanyl-2-oxobutanoic acid |
InChI |
InChI=1S/C6H10O3S/c1-2-10-4-3-5(7)6(8)9/h2-4H2,1H3,(H,8,9) |
InChIキー |
NGPOXPZQRGMRIZ-UHFFFAOYSA-N |
正規SMILES |
CCSCCC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


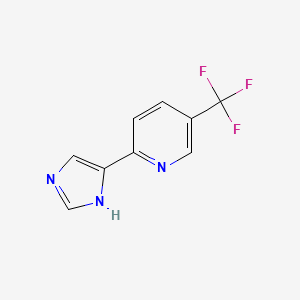

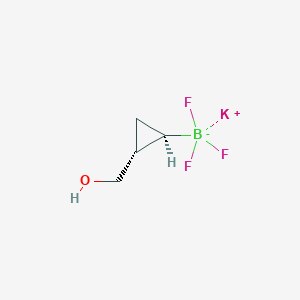
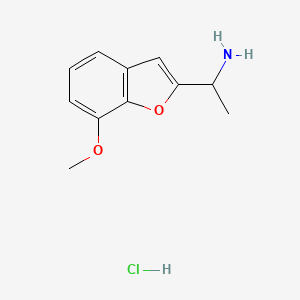
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
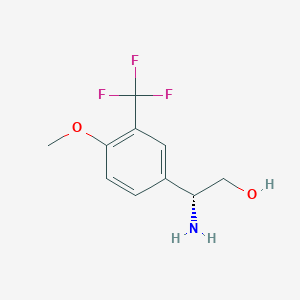
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)
![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13586761.png)

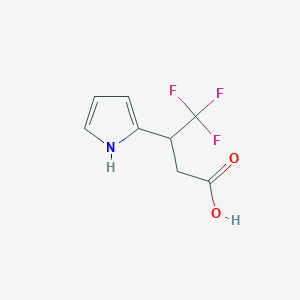
![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)


